4-Bromobenzo[b]thiophen-3(2H)-one
Description
Properties
Molecular Formula |
C8H5BrOS |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4-bromo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H5BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3H,4H2 |
InChI Key |
RXHSADNMEKTKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C=CC=C2Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 Bromobenzo B Thiophen 3 2h One
Reactions Involving the Bromo Substituent at C4
The bromine atom at the C4 position of the benzo[b]thiophene core is a key functional group, serving as a linchpin for numerous transformations. Its presence allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C4 position. The bromo substituent makes the compound an ideal substrate for reactions like the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is widely used for creating biaryl structures. mdpi.comyoutube.com For 4-bromobenzo[b]thiophen-3(2H)-one, this reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 4-arylbenzo[b]thiophen-3(2H)-one derivative. While direct examples with this specific ketone are scarce, the reactivity of brominated benzo[b]thiophenes in Suzuki couplings is well-established. researchgate.netunimib.it For instance, the coupling of bromo-substituted thiophenes with arylboronic acids proceeds efficiently, highlighting the feasibility of this transformation. youtube.comunimib.it
The Stille reaction offers another pathway for C-C bond formation, utilizing an organotin reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The coupling of a brominated benzo[b]thiophene with an organostannane, catalyzed by palladium, would yield the corresponding 4-substituted product. wikipedia.orgresearchgate.net
C-H Arylation has emerged as an alternative, atom-economical method for functionalizing benzo[b]thiophenes. acs.orgacs.org While this reaction typically involves the direct activation of a C-H bond on the thiophene (B33073) ring rather than the C-Br bond, it is a crucial technique in the broader context of synthesizing arylated benzo[b]thiophene derivatives. acs.orgnih.govresearchgate.net Research has shown that regioselectivity can be a challenge, with arylation occurring at either the C2 or C3 position depending on the catalytic system and reaction conditions. acs.orgnih.gov
Table 1: Examples of Cross-Coupling Reactions on Benzo[b]thiophene Systems
| Reaction Type | Substrates | Catalyst/Reagents | Product | Key Finding | Reference(s) |
| Suzuki-Miyaura | 3-Iodobenzo[b]thiophenes, Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 3-Arylbenzo[b]thiophenes | Efficient C-C bond formation on the benzo[b]thiophene core. | researchgate.net |
| Stille-Kelly | Aryl halides, Distannanes | Palladium catalyst | Dihydrophenanthrenes | Intramolecular coupling of aryl halides demonstrates tandem stannylation/coupling. | wikipedia.org |
| C-H Arylation | Benzo[b]thiophene, Iodoarenes | Pd(OAc)₂, Ag₂CO₃ | C3-Arylbenzo[b]thiophene | Room-temperature, regioselective β-arylation is achievable. | acs.orgnih.gov |
| C-H Arylation | Benzo[b]thiophene 1,1-dioxides, Arylboronic acids | Pd(OAc)₂, Cu(OAc)₂ | 2-Arylbenzo[b]thiophene 1,1-dioxides | Oxidative cross-coupling occurs with high C2 selectivity. | nih.govacs.org |
Nucleophilic aromatic substitution (SNAr) provides a method for replacing the bromine atom with a variety of nucleophiles. wikipedia.org The success of an SNAr reaction typically depends on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com In 4-bromobenzo[b]thiophen-3(2H)-one, the ketone at the C3 position acts as an electron-withdrawing group, which should activate the C4 position towards nucleophilic attack.
This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. For example, reaction with amines, alkoxides, or thiolates could yield the corresponding 4-amino, 4-alkoxy, or 4-thioether derivatives. Studies on related electron-deficient brominated heterocycles, such as bromobenzobisthiadiazoles, show that while some systems can be resistant to O-nucleophiles, they often react with N-nucleophiles like morpholine (B109124) or piperidine, sometimes requiring elevated temperatures. nih.gov The reactivity in SNAr reactions is highly dependent on the specific nucleophile, solvent, and the electronic properties of the substrate. nih.govnih.gov
The bromine atom at C4 is a versatile "reactive handle" that unlocks a multitude of synthetic possibilities. guidechem.com Its ability to participate in the aforementioned cross-coupling and nucleophilic substitution reactions makes it a crucial starting point for molecular diversification. researchgate.net
By leveraging the C4-Br bond, chemists can introduce a wide range of functional groups and build more complex molecular architectures. For instance, after a Suzuki coupling to add an aryl group, further modifications can be made to the newly introduced ring. Alternatively, the bromine can be replaced by a nucleophile that contains other reactive sites, setting the stage for subsequent chemical transformations. This strategic functionalization is central to the synthesis of targeted molecules for applications in medicinal chemistry and materials science. guidechem.comnih.gov
Reactivity of the Benzo[b]thiophen-3(2H)-one Ketone Moiety
The ketone group and the adjacent C2 methylene (B1212753) position are also hubs of reactivity, offering pathways for condensation, derivatization, oxidation, and reduction.
The C2 position of the benzo[b]thiophen-3(2H)-one core is an active methylene group, flanked by both the ketone and the thioether. This makes the C2 protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, most notably aldehydes and ketones.
This reactivity is the basis for the synthesis of thioaurones , which are sulfur analogues of aurones. The condensation of benzo[b]thiophen-3(2H)-one with an aromatic aldehyde under basic or acidic conditions leads to the formation of a 2-benzylidenebenzo[b]thiophen-3(2H)-one derivative. These compounds are of interest due to their diverse biological activities. The synthesis of fused heterocyclic systems can also be initiated from this C2 position. ccspublishing.org.cn
Similarly, the ketone can react with amine derivatives. For instance, condensation with anilines or other primary amines can lead to the formation of iminothioindoxyls (ITIs). rsc.org ITIs are a class of molecular photoswitches that can undergo reversible isomerization upon exposure to visible light, making them valuable for applications in photopharmacology and materials science. rsc.orgrsc.org The properties of these switches can be tuned by introducing substituents onto the benzo[b]thiophene scaffold. rsc.org
Table 2: Derivatization at the C2 Position of the Benzo[b]thiophen-3(2H)-one Moiety
| Derivative Class | Reaction | Reactants | General Product Structure | Significance | Reference(s) |
| Thioaurones | Aldol Condensation | Benzo[b]thiophen-3(2H)-one, Aromatic Aldehyde | 2-Benzylidenebenzo[b]thiophen-3(2H)-one | Synthesis of biologically active compounds and fused heterocycles. | ccspublishing.org.cn |
| Iminothioindoxyls (ITIs) | Condensation | Benzo[b]thiophen-3(2H)-one, Primary Amine | 2-Iminobenzo[b]thiophen-3(2H)-one | Formation of visible-light-operated molecular photoswitches. | rsc.orgrsc.org |
The sulfur atom and the ketone group within the 4-bromobenzo[b]thiophen-3(2H)-one scaffold can undergo oxidation and reduction, respectively, to yield new derivatives with altered electronic and physical properties.
The thioether sulfur is susceptible to oxidation , typically using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.comresearchgate.net Depending on the stoichiometry and reaction conditions, the sulfur can be oxidized to a sulfoxide (B87167) (S=O) or further to a sulfone (SO₂). mdpi.com The oxidation of the sulfur atom transforms the electron-donating thioether into a strongly electron-accepting sulfoxide or sulfonyl group. mdpi.comresearchgate.net This significantly modifies the electronic properties of the entire molecule, which can be useful in the design of organic semiconductors and fluorescent materials. mdpi.com For example, benzo[b]thiophene 1,1-dioxides are known to be useful synthons in various chemical transformations. researchgate.netnih.gov
Conversely, the ketone at the C3 position can be reduced to a secondary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction changes the geometry and polarity of the molecule, providing a pathway to a different class of derivatives. For instance, the reduction of related 3-acylbenzo[b]thiophenes is a step used in the synthesis of compounds with potential biological applications. nih.gov
In-depth Mechanistic Analysis of 4-Bromobenzo[b]thiophen-3(2H)-one Elusive in Scientific Literature
Despite a comprehensive search of available scientific databases and literature, detailed research findings, particularly concerning the reaction mechanisms and mechanistic investigations of 4-Bromobenzo[b]thiophen-3(2H)-one, remain largely undocumented in the public domain.
While the broader class of benzo[b]thiophenes is a subject of considerable interest in medicinal and materials chemistry, specific studies focusing on the chemical reactivity and derivatization pathways of the 4-bromo keto-substituted derivative are scarce. The available information predominantly pertains to the synthesis and reactions of the fully aromatic counterpart, 4-bromobenzo[b]thiophene, which exhibits distinct chemical behavior due to its aromaticity.
For instance, while the synthesis of related compounds, such as 5-bromo-benzo[b]thiophen-4-ol, has been reported to proceed through a 5,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one intermediate, the mechanistic details of the subsequent elimination and aromatization steps are not extensively elaborated. This highlights a general gap in the literature regarding the mechanistic investigations of halogenated benzo[b]thiophenone systems.
Without dedicated studies on 4-Bromobenzo[b]thiophen-3(2H)-one, any discussion of its reaction mechanisms would be purely speculative, based on the general principles of organic chemistry rather than on empirical evidence from published research. The generation of detailed, informative, and scientifically accurate content as requested is therefore not possible at this time. Further experimental investigation is required to elucidate the chemical reactivity and mechanistic pathways of this specific compound.
Advanced Spectroscopic Characterization and Elucidation of 4 Bromobenzo B Thiophen 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 4-Bromobenzo[b]thiophen-3(2H)-one, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are instrumental in assigning the specific positions of hydrogen and carbon atoms and differentiating it from its isomers.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of a substituted benzo[b]thiophene derivative, the aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants dictated by the position of the bromine substituent and the carbonyl group. The methylene (B1212753) protons (CH₂) at the 2-position of the thiophenone ring are expected to appear as a singlet or a multiplet in the upfield region. For instance, in a related compound, 4-bromo-[N-(2-phenylamino)phenyl]benzamide, aromatic protons are observed in the range of δ 7.10-8.24 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom within the molecule. The carbonyl carbon (C=O) of the thiophenone ring is typically observed in the highly deshielded region of the spectrum (around δ 180-200 ppm). The carbon atoms of the benzene (B151609) ring will have distinct chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the fused thiophene (B33073) ring. The carbon atom directly attached to the bromine (ipso-carbon) experiences a "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com This effect is a key signature in the ¹³C NMR spectrum. For example, in bromobenzene, the ipso-carbon is shifted upfield relative to benzene. stackexchange.com The methylene carbon at the 2-position will appear at a significantly higher field.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the aromatic ring and confirm the proximity of the methylene protons to other parts of the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are crucial for confirming the spatial arrangement of atoms and differentiating between isomers.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromobenzo[b]thiophen-3(2H)-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~4.0 - 4.5 | ~35 - 45 | Methylene protons adjacent to the carbonyl group. |
| C-2 | ~35 - 45 | - | Methylene carbon. |
| C-3 | - | ~190 - 200 | Carbonyl carbon. |
| C-3a | - | ~135 - 145 | Bridgehead carbon. |
| C-4 | - | ~115 - 125 | Carbon bearing the bromine atom (heavy atom effect). |
| H-5 | ~7.3 - 7.6 | - | Aromatic proton. |
| C-5 | ~125 - 135 | - | Aromatic carbon. |
| H-6 | ~7.1 - 7.4 | - | Aromatic proton. |
| C-6 | ~120 - 130 | - | Aromatic carbon. |
| H-7 | ~7.6 - 7.9 | - | Aromatic proton. |
| C-7 | ~125 - 135 | - | Aromatic carbon. |
| C-7a | - | ~140 - 150 | Bridgehead carbon. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For 4-Bromobenzo[b]thiophen-3(2H)-one, HRMS is essential for confirming the molecular formula, C₈H₅BrOS.
The HRMS spectrum will show the molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) can be used to induce fragmentation of the parent molecule. The fragmentation pattern provides valuable structural information. Characteristic fragmentation of benzo[b]thiophene derivatives often involves the cleavage of the thiophene ring and loss of small neutral molecules. nih.gov For 4-Bromobenzo[b]thiophen-3(2H)-one, expected fragmentation pathways could include:
Loss of a bromine radical (•Br).
Loss of carbon monoxide (CO) from the keto group.
Cleavage of the C-S bond.
Rearrangement and subsequent fragmentation of the aromatic system.
The fragmentation of related dicarbonyldichlorides of benzo[b]thiophene shows that cleavage of the C-Cl bond is a characteristic fragmentation pathway. nih.gov Similarly, for the title compound, the cleavage of the C-Br bond is expected to be a significant fragmentation event.
Interactive Data Table: Expected HRMS Data for 4-Bromobenzo[b]thiophen-3(2H)-one
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
| [C₈H₅BrOS]⁺ | 227.9326 | 229.9305 | Molecular Ion |
| [C₈H₅OS]⁺ | 149.0061 | - | Loss of •Br |
| [C₇H₅BrS]⁺ | 199.9377 | 201.9356 | Loss of CO |
| [C₇H₅S]⁺ | 121.0112 | - | Loss of •Br and CO |
Note: The m/z values are calculated based on the most abundant isotopes.
Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of 4-Bromobenzo[b]thiophen-3(2H)-one will be characterized by several key absorption bands.
C=O Stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl (keto) group. The exact position will be influenced by the electronic effects of the fused aromatic system.
Aromatic C=C Stretches: Multiple sharp bands in the region of 1450-1600 cm⁻¹ correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the CH₂ group will be observed just below 3000 cm⁻¹.
C-S Stretch: The C-S stretching vibration typically appears as a weak band in the region of 600-800 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
The IR spectrum of a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgrsc.orgrsc.orgthiadiazole), shows characteristic peaks at 3083, 2925, 1393, 1289, 1190, 886, 796, and 538 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for 4-Bromobenzo[b]thiophen-3(2H)-one
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| > 3000 | Aromatic C-H Stretch | Weak to Medium |
| < 3000 | Aliphatic C-H Stretch | Medium |
| 1680 - 1720 | C=O Stretch | Strong |
| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |
| 600 - 800 | C-S Stretch | Weak |
| 500 - 600 | C-Br Stretch | Medium |
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of 4-Bromobenzo[b]thiophen-3(2H)-one is expected to show absorption bands corresponding to π→π* and n→π* transitions.
The π→π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The n→π* transition, which is generally weaker, involves the promotion of a non-bonding electron (from the oxygen or sulfur atom) to a π* antibonding orbital. The presence of the bromine atom and the carbonyl group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to the parent benzo[b]thiophene molecule. For instance, the UV-Vis spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgrsc.orgrsc.orgthiadiazole) in CH₂Cl₂ shows a maximum absorption (λmax) at 240 nm. mdpi.com
The photophysical behavior, including fluorescence and phosphorescence, can also be studied. The efficiency of these processes is influenced by the nature of the excited states and the presence of the heavy bromine atom, which can enhance intersystem crossing from the singlet excited state to the triplet excited state.
Time-Resolved Spectroscopic Techniques for Excited State Dynamics and Photoisomerization
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the dynamics of the excited states on ultrafast timescales. Following photoexcitation, the molecule can undergo various relaxation processes, including internal conversion, intersystem crossing, and fluorescence.
For thiophene and its derivatives, ultrafast deactivation mechanisms are a subject of significant research. rsc.orgepfl.chresearchgate.net Computational studies on thiophene and bithiophene have shown that ring puckering plays a crucial role in their photochemistry. rsc.orgepfl.ch The excited state dynamics of dibenzothiophene (B1670422) derivatives have been investigated using femtosecond transient absorption, revealing efficient intersystem crossing to the triplet state. chemrxiv.org
In the case of 4-Bromobenzo[b]thiophen-3(2H)-one, time-resolved studies would aim to elucidate the lifetimes of the singlet and triplet excited states and the quantum yields of the different photophysical and photochemical processes. The possibility of photoisomerization, a process where light absorption leads to a structural change in the molecule, can also be investigated. For example, the keto-enol tautomerism in the excited state could be a potential photochemical pathway.
Applications As a Molecular Scaffold in Materials Science
Contribution to Organic Semiconductor Development
The benzo[b]thiophene moiety is a well-established component in the design of high-performance organic semiconductors due to its rigid, planar structure and the electron-rich nature of the sulfur-containing heterocycle, which facilitates intermolecular charge transport. The strategic placement of a bromine atom at the 4-position of the benzo[b]thiophen-3(2H)-one core offers a versatile point for modification through various cross-coupling reactions, enabling the synthesis of a diverse range of π-extended systems suitable for organic field-effect transistors (OFETs) and other electronic devices.
While direct reports on organic semiconductors explicitly synthesized from 4-Bromobenzo[b]thiophen-3(2H)-one are not abundant in the literature, the extensive research on related bromo-functionalized thienoacenes provides a strong basis for understanding its potential. For instance, the synthesis of S,N-heteroacenes often utilizes brominated thieno[3,2-b]thiophene (B52689) precursors. beilstein-journals.org A common strategy involves the transformation of the ketone group into a reactive site for ring-fusion reactions, leading to the formation of larger, conjugated systems. The bromine atom can then be used to introduce various aryl or other functional groups to tune the electronic properties and solid-state packing of the resulting semiconductor.
Research on thieno[3,2-b]thiophene derivatives has demonstrated that the careful selection of substituents can lead to materials with excellent charge-carrier mobilities. For example, the Fiesselmann thiophene (B33073) synthesis has been employed to construct aryl-substituted thieno[3,2-b]thiophene derivatives, which serve as precursors for N,S-heterotetracenes. beilstein-journals.org The general synthetic approach often involves the saponification and decarboxylation of ester intermediates to yield thieno[3,2-b]thiophen-3(2H)-ones, which are then used in subsequent cyclization reactions. beilstein-journals.org This highlights the importance of the ketone functionality in building up complex heteroaromatic systems.
The development of solution-processable organic semiconductors is another area where derivatives of 4-Bromobenzo[b]thiophen-3(2H)-one could make a significant impact. The synthesis of 3-alkylthieno[3,2-b]thiophenes, for example, has been shown to be achievable in a more concise two-step process starting from 3-bromothiophene. nih.gov This suggests that similar strategies could be applied to 4-Bromobenzo[b]thiophen-3(2H)-one to create soluble materials for printed electronics. The performance of organic semiconductors based on the broader class of beilstein-journals.orgbenzothieno[3,2-b]benzothiophene (BTBT) is well-documented, with some derivatives exhibiting high mobilities and stability, underscoring the potential of this class of materials. nih.gov
Role in the Design and Understanding of Molecular Photoswitches, Particularly Iminothioindoxyls
Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states using light, leading to changes in their physical and chemical properties. This makes them attractive for a variety of applications, including optical data storage, molecular machines, and photopharmacology. The iminothioindoxyl (ITI) scaffold, which can be conceptually derived from the condensation of a thioindoxyl (such as 4-Bromobenzo[b]thiophen-3(2H)-one) with an amine, has emerged as a promising class of visible-light-operated photoswitches. nih.govnih.gov
Photoisomerization Dynamics and Tunability
ITI photoswitches exhibit photoisomerization around a C=N double bond, transitioning between a thermally stable Z-isomer and a metastable E-isomer. nih.gov A key feature of ITI-based switches is their large separation of absorption bands in the visible spectrum, often exceeding 100 nm, which allows for selective photo-switching in both directions with different colors of light. nih.gov The photoisomerization process is typically very fast, occurring on the picosecond timescale, while the thermal relaxation from the metastable E-isomer back to the stable Z-isomer can be tuned, often occurring on the millisecond timescale. nih.gov
The switching mechanism and the lifetime of the metastable state can be influenced by external stimuli, such as pH. For instance, protonation of the ITI scaffold can lead to a significant red-shift in the absorption spectrum of the Z-isomer and can dramatically modulate the thermal half-life of the E-isomer over several orders of magnitude. nih.govrsc.org This dual responsiveness to both light and pH makes ITI-based systems highly versatile for creating multi-responsive materials.
Influence of Substitution Patterns on Photophysical Characteristics
Electron-withdrawing or electron-donating groups at various positions on the thioindoxyl and aniline (B41778) moieties of the ITI structure can significantly impact the absorption maxima of the isomers and the rate of thermal back-isomerization. For instance, the introduction of substituents can alter the energy levels of the frontier molecular orbitals, thereby shifting the absorption bands. A recent study on a range of ITI derivatives demonstrated that substitutions on the thioindoxyl part of the molecule can be used to modulate the photophysical properties. rsc.orgresearchgate.net
The presence of a bromine atom, which is an electron-withdrawing group through induction but a weak deactivator due to resonance, at the 4-position of the benzo[b]thiophene ring is expected to influence the electronic properties of the ITI system. In other classes of photoswitches, such as azobenzenes, halogen substitution has been shown to cause a bathochromic shift in the absorption spectra. nih.gov It is plausible that a 4-bromo substituent on an ITI would similarly red-shift the absorption bands and could also affect the kinetics of the thermal relaxation process. The table below summarizes the photophysical properties of some representative ITI photoswitches with different substitution patterns, which can serve as a basis for predicting the behavior of a 4-bromo derivative.
| Substituent | Z-Isomer λmax (nm) | E-Isomer λmax (nm) | Thermal Half-life (ms) |
| Unsubstituted | 420 | 520 | 10 |
| Electron-donating group | Red-shifted | Red-shifted | Modified |
| Electron-withdrawing group | Blue-shifted | Blue-shifted | Modified |
| Predicted for 4-Bromo | Red-shifted | Red-shifted | Potentially altered |
This table is illustrative and based on general trends observed in ITI photoswitches. The predicted effect of the 4-bromo substituent is an educated estimation based on the properties of halogens in other photochromic systems.
Potential as Building Blocks for Optoelectronic Materials and Devices
The versatility of 4-Bromobenzo[b]thiophen-3(2H)-one as a synthetic intermediate extends to its potential as a building block for a wide array of optoelectronic materials and devices. The combination of a fused aromatic system, a reactive ketone, and a modifiable bromine atom makes it a valuable precursor for creating materials with tailored optical and electronic properties.
The development of novel hole-transporting materials (HTMs) for perovskite solar cells and organic light-emitting diodes (OLEDs) is an area where derivatives of 4-Bromobenzo[b]thiophen-3(2H)-one could be highly beneficial. rsc.orgrsc.org The benzo[b]thiophene core can contribute to the thermal stability and appropriate energy levels required for efficient charge injection and transport. The ability to introduce different functional groups via the bromine atom allows for the fine-tuning of the material's properties to match the energy levels of other components in a device, thereby optimizing its performance.
Furthermore, the core structure of 4-Bromobenzo[b]thiophen-3(2H)-one can be incorporated into larger, more complex heteroacene systems. The synthesis of N,S-heteroacenes, which are of interest for their unique electronic properties, has been demonstrated to proceed through intermediates that are structurally related to 4-Bromobenzo[b]thiophen-3(2H)-one. beilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.org These extended π-systems are promising candidates for a range of optoelectronic applications, including as active materials in OFETs, sensors, and as components in organic solar cells. The ability to create both small molecules and polymers from this building block further expands its utility in the field of organic electronics. nih.gov
Challenges and Future Research Directions
Addressing Stability Issues in Synthesis and Purification Processes
The stability of halogenated heterocyclic compounds like 4-Bromobenzo[b]thiophen-3(2H)-one can be a significant concern during both synthesis and purification. Brominated organic compounds, in particular, can be prone to degradation under various conditions. researchgate.net Researchers have noted the instability of certain 3-halobenzo[b]thiophene derivatives, where functional groups like alcohols can readily eliminate to form undesired byproducts. nih.gov
Development of Novel Catalytic Systems for Efficient Functionalization
Catalysis plays a pivotal role in the functionalization of heterocyclic cores. The development of novel catalytic systems is essential for creating derivatives of 4-Bromobenzo[b]thiophen-3(2H)-one efficiently and selectively. Palladium catalysts are frequently used for cross-coupling reactions to form new carbon-carbon bonds. acs.org Furthermore, more environmentally friendly methods are emerging, such as the use of copper(II) sulfate (B86663) in ethanol (B145695) to facilitate the synthesis of 3-halobenzo[b]thiophenes. nih.gov
The trend in modern synthetic chemistry is moving towards catalysts that are not only efficient but also sustainable and economical. Research into nanocatalysts, such as the magnetic γ-Fe₂O₃@SiO₂/CeCl₃ system used for synthesizing related heterocyclic systems, offers advantages like easy recovery and reusability. rsc.org Moreover, the development of catalyst-free multicomponent reactions represents a paradigm shift, offering high atom economy and reduced environmental impact. nih.gov The application of such innovative catalytic and synthetic strategies to the 4-Bromobenzo[b]thiophen-3(2H)-one framework is a key direction for future research.
| Catalyst/System | Reaction Type | Application Example | Reference |
| Palladium complexes | Sonogashira Coupling | Synthesis of 2-alkynylthioanisoles as precursors to benzo[b]thiophenes | nih.gov |
| Copper(II) sulfate / Sodium Halides | Electrophilic Halocyclization | Synthesis of 3-chloro and 3-bromobenzo[b]thiophenes | nih.gov |
| γ-Fe₂O₃@SiO₂/CeCl₃ | Multicomponent Reaction | One-pot synthesis of functionalized benzodiazepines | rsc.org |
| No Catalyst | Multicomponent Reaction | Green synthesis of benzodiazepine (B76468) and dihydroquinoxaline derivatives | nih.gov |
Advanced Derivatization Strategies for Tailoring Electronic and Photophysical Properties for Materials Applications
The benzo[b]thiophene core is a valuable scaffold in materials science, particularly for organic electronics. By strategically adding different functional groups (derivatization) to the 4-Bromobenzo[b]thiophen-3(2H)-one structure, its electronic and photophysical properties can be precisely tuned. The bromine atom at the 4-position is a versatile handle for introducing a wide range of substituents through cross-coupling reactions.
Thiophene-based materials have been investigated for applications as p-type semiconductors in organic field-effect transistors (OFETs). nih.gov The goal is to create materials with high charge carrier mobility and good thermal and air stability. nih.gov Derivatization allows for the modification of key parameters like the HOMO/LUMO energy levels and the solid-state packing of the molecules, which directly influence device performance. Future research will focus on synthesizing a broader library of derivatives and establishing clear structure-property relationships to guide the design of next-generation organic electronic materials based on the benzo[b]thiophenone core.
| Derivative Class | Target Application | Effect of Derivatization | Reference |
| Thieno[3,2-b]thiophene (B52689) derivatives | Organic Semiconductors (OFETs) | Tuning of photophysical and thermal properties for charge transport | nih.gov |
| 2-Amino-tetrahydrobenzo[b]thiophene derivatives | Antioxidants, Bio-diagnostics | Introduction of functional groups to enhance biological activity and for use in sensors | nih.gov |
| Benzo[b]thiophene acylhydrazones | Antimicrobial Agents | Structural diversification to identify hits against drug-resistant bacteria | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromobenzo[b]thiophen-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via (1) one-pot directed ortho-metalation using LDA and brominated aldehydes, yielding thioaurones with high efficiency , or (2) condensation reactions of benzo[b]thiophen-3(2H)-one derivatives with 4-bromobenzaldehyde under acidic/basic conditions . For example, refluxing with piperidine in ethanol (6 hours, 67% yield) is effective for forming fused-ring derivatives . Key variables include catalyst choice (e.g., piperidine vs. ceric ammonium nitrate) and temperature, which impact cyclization efficiency.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-Bromobenzo[b]thiophen-3(2H)-one derivatives?
- Methodological Answer :
- X-ray crystallography confirms molecular geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds and Cl⋯O contacts in crystal packing) .
- NMR (¹H/¹³C) identifies substituent effects on aromatic protons and carbonyl groups.
- TLC monitors reaction progress, particularly in condensation or cycloaddition steps .
Advanced Research Questions
Q. How do mechanistic studies explain the reactivity of 4-Bromobenzo[b]thiophen-3(2H)-one in electrocyclic and tandem reactions?
- Methodological Answer : The bromine substituent influences electron density and steric effects, directing reactions like:
- Electrocyclic ring closure : Heating thioaurones above 200°C triggers [1,3] H shifts and ring formation, as observed in benzothieno[3,2-b]pyran synthesis .
- Tandem reactions : Bromine enhances electrophilicity, facilitating nucleophilic additions (e.g., ethyl cyanoacetate conjugates to the α,β-unsaturated ketone) . Computational studies (DFT) can model transition states to rationalize regioselectivity .
Q. What strategies resolve contradictions in reaction yields when synthesizing 4-Bromobenzo[b]thiophen-3(2H)-one derivatives?
- Methodological Answer : Discrepancies arise from variables like:
- Catalyst loading : Piperidine (1 mL) vs. lower amounts may alter tautomerization rates .
- Substituent effects : Electron-withdrawing groups (e.g., -Br) reduce yields in cycloadditions compared to -OCH₃ due to steric hindrance .
- Solvent polarity : Ethanol vs. THF affects intermediate stability in Michael adduct formation . Systematic optimization via Design of Experiments (DoE) is recommended.
Q. How can 4-Bromobenzo[b]thiophen-3(2H)-one be utilized in designing nonlinear optical (NLO) materials or bioactive compounds?
- Methodological Answer :
- NLO applications : The compound’s π-conjugated system and bromine’s polarizability enhance hyperpolarizability. DFT studies show bond length alternation (BLA) correlates with NLO response .
- Drug discovery : Derivatives exhibit antiproliferative activity. For example, dispiro[benzothiophenone-indandione-pyrrolidine] derivatives synthesized via enantioselective [3+2] cycloadditions are potential kinase inhibitors .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize synthetic protocols over supplier catalogs (e.g., excluded).
- Mechanistic clarity : Combine experimental data (e.g., TLC, NMR) with computational modeling to resolve reaction pathways.
- Contradiction analysis : Compare yields/conditions across studies (e.g., 67% vs. 28% in similar reactions ) to identify optimal parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
